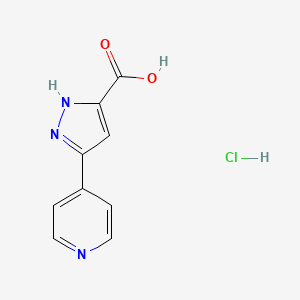
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound structurally related to the one of interest, was achieved through a multi-step process starting from 2,3-dichloropyridine, involving nucleophilic substitution, cyclization, and bromination steps . The overall yields reported for these syntheses range from 39.5% to 41.3%, indicating a moderate efficiency of the synthetic routes employed.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazole derivatives were confirmed using spectroscopic methods such as ^1H NMR and MS . These techniques are crucial for verifying the identity and purity of the compounds obtained from the synthetic processes.
Chemical Reactions Analysis
The reactivity of pyrazole carboxylic acids and their derivatives towards various nucleophiles has been explored. For example, the reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of pyrazole-3-carboxamide derivatives . Similarly, reactions with aliphatic diamines and amino alcohols resulted in the formation of corresponding amides and carboxylates . These reactions are typically carried out in benzene with catalytic amounts of pyridine and have been shown to proceed with good yields (66-95%).
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The introduction of halogens, such as bromine and chlorine, can significantly affect the compound's reactivity and physical properties . The solubility, melting point, and stability of these compounds can vary widely and are important considerations in their application as intermediates in chemical synthesis.
科学的研究の応用
Synthesis of Novel Compounds
Synthesis of Pyrazole Derivatives
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride is utilized as a key intermediate in synthesizing various pyrazole derivatives. These derivatives are formed through reactions involving diethyl maleate, halogenation, oxidation, hydrolysis, and amidation with cyclic amines, contributing significantly to chemical synthesis and pharmaceutical research (Wang Jun, 2010).
Formation of Pyrazolopyridines
The compound plays a critical role in the formation of various pyrazolopyridines, which are significant in the development of new molecular structures for various applications. This includes transformations into ester or amide derivatives, which are key steps in synthetic organic chemistry (İ. Yıldırım et al., 2005).
Antimicrobial and Antiviral Properties
Antimicrobial Activities
Derivatives of 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride have been evaluated for their antimicrobial properties. Compounds synthesized from this chemical have shown promising antibacterial activities, making them potential candidates for developing new antimicrobial agents (T. Maqbool et al., 2014).
Antiviral Activity
Similarly, derivatives of this compound have demonstrated significant antiviral activities, particularly against viruses like Herpes simplex. This highlights its potential in antiviral drug development (A. Bernardino et al., 2007).
Chemical and Physical Properties Studies
Characterization and Optical Properties
The compound and its derivatives have been extensively studied for their chemical and physical properties. This includes characterization using various spectroscopic methods and exploring their optical properties, which is crucial in materials science and chemistry (Yan-qing Ge et al., 2014).
Theoretical and Computational Studies
Computational studies have been conducted to understand the reaction mechanisms and structural properties of derivatives of this compound, contributing to theoretical chemistry and molecular modeling (İ. Yıldırım et al., 2006).
Safety and Hazards
将来の方向性
The future directions of similar compounds involve their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
特性
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVJMIHOVGVNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
CAS RN |
865610-69-1 |
Source


|
| Record name | 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)
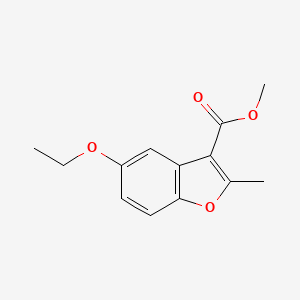
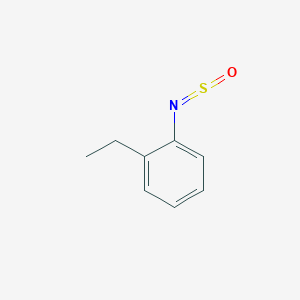
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

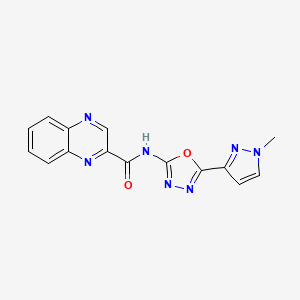
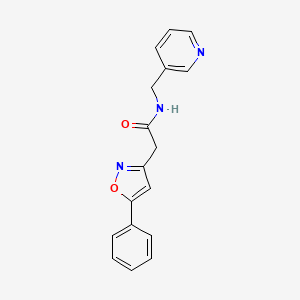
![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

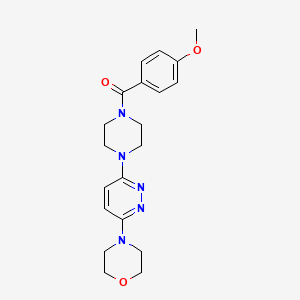
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)